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Compound Name:
2-Chloro-N-(2-

ethoxyethyl)acetamide

CAS No.: 321861-48-7

Cat. No.: B7795689 Get Quote

Executive Summary & Comparative Overview
2-Chloro-N-(2-ethoxyethyl)acetamide (CAS: 321861-48-7) is a functionalized alkylating agent

primarily used as a building block in the synthesis of heterocycles (e.g., morpholin-3-ones) and

pharmaceutical intermediates.

Unlike its structural analog 2-Chloro-N-(2-hydroxyethyl)acetamide, which forms stable crystals

suitable for X-ray diffraction (XRD) at room temperature, the 2-ethoxyethyl derivative typically

exists as a viscous oil or low-melting solid. This physical state is a direct consequence of the

substitution of the hydroxyl donor with an ethoxy group, which disrupts the intermolecular

hydrogen-bonding network essential for high-melting crystal lattices.

This guide compares the structural properties of the target compound against its crystallizable

alternatives to provide predictive insights where direct experimental data is limited.

Table 1: Structural & Physicochemical Comparison
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Feature
Target: 2-Chloro-N-(2-

ethoxyethyl)acetamide

Alternative: 2-Chloro-N-(2-

hydroxyethyl)acetamide

CAS Number 321861-48-7 6320-16-7

Physical State (RT) Liquid / Low-Melting Solid
Crystalline Solid (MP: 60–65

°C)

H-Bond Donors 1 (Amide NH) 2 (Amide NH, Alcohol OH)

H-Bond Acceptors 3 (Amide O, Ether O, Cl) 3 (Amide O, Alcohol O, Cl)

Lattice Stability

Low: Relies on weak Van der

Waals & single NH[1]···O

bonds.

High: Stabilized by strong

OH···O and NH[2][3]···O

networks.

Primary Characterization

NMR (

H,

C), IR (Liquid film)

Single Crystal XRD, Melting

Point

Crystallographic Analysis & Molecular
Architecture[2]
Why Direct Crystallization is Challenging
The crystallographic challenge with 2-Chloro-N-(2-ethoxyethyl)acetamide stems from two

factors:

Conformational Flexibility: The ethoxyethyl side chain (

) introduces significant rotational freedom (entropy) compared to shorter or more rigid
substituents.

Loss of Anchor Points: In the hydroxy-analog, the terminal

group acts as a "structural anchor," forming intermolecular hydrogen bonds that lock
molecules into a repeating lattice. The ethoxy group removes this donor, leaving only the
amide moiety to support the crystal structure.
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Predictive Crystal Packing (Based on Homologues)
While a specific CSD (Cambridge Structural Database) entry is absent for the ethoxy

derivative, its packing can be inferred from the N-substituted chloroacetamide class.

Space Group Prediction: Likely Monoclinic (

) or Triclinic (

), common for flexible organic amides.

Intermolecular Forces:

Primary Motif:

chains formed by N-H···O=C hydrogen bonds (Amide-to-Amide).

Secondary Motif: Weak C-H···O interactions involving the ether oxygen.

Halogen Bonding: Potential C-Cl···O interactions, though these are often weak in aliphatic

chloroacetamides compared to aromatic ones.

Experimental Protocols
Synthesis of High-Purity Material
To attempt crystallization or obtain clean spectroscopic data, high purity is required.

Reagents:

Chloroacetyl chloride (1.1 eq)

2-Ethoxyethylamine (1.0 eq)

Triethylamine (

) or

(Base, 1.2 eq)

Dichloromethane (DCM) (Solvent)

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7795689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

Setup: Cool a solution of 2-ethoxyethylamine (10 mmol) and

(12 mmol) in dry DCM (20 mL) to 0 °C under

atmosphere.

Addition: Dropwise add chloroacetyl chloride (11 mmol) over 30 minutes. The exotherm must

be controlled to prevent bis-alkylation.

Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

Workup: Wash with 1N HCl (to remove unreacted amine), then Sat.

, then Brine.

Isolation: Dry organic layer over

, filter, and concentrate in vacuo.

Purification: If oil persists, purify via silica gel column chromatography (Ethyl Acetate/Hexane

gradient).

Crystallization Strategy (Low-Temperature)
Since the compound is likely a liquid at RT, in situ cryo-crystallography is the only viable path

for XRD.

Capillary Method: Seal a small volume of the neat liquid in a Lindemann glass capillary.

Freezing: Mount on the goniometer and slowly cool to 100 K using a nitrogen cryostream.

Annealing: If the sample forms a glass (amorphous), cycle the temperature slightly below the

melting point to encourage nucleation and crystal growth.

Structural Logic & Pathway Visualization
The following diagram illustrates the structural divergence between the crystallizable hydroxy-

analog and the flexible ethoxy-target, explaining the difference in physical state.
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Figure 1:Structural Causality Diagram comparing the crystallization potential of the target vs. its

hydroxy-analog.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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